![molecular formula C23H39N3O B1264963 (2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol
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Overview
Description
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol is an aralkylamine.
Scientific Research Applications
Structural and Computational Studies
The compound has been studied in the context of its structural and electronic properties. For example, cathinones structurally similar to this compound have been characterized by techniques like FTIR, UV–Vis, and NMR spectroscopy. X-ray diffraction methods and computational approaches like density functional theory (DFT) have been employed to understand their geometries and electronic spectra (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Characterization
Compounds with structural similarities have been pharmacologically characterized for their receptor affinity and potential therapeutic applications. For instance, research on a κ-opioid receptor antagonist with structural resemblance showed potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Stereochemical Analysis
The stereochemistry of related compounds has been a subject of research, offering insights into the molecular configuration and its implications on biological activity. For example, studies on grenadamide provided insights into the absolute stereochemistry of similar molecules (Dulayymi, Baird, & Jones, 2004).
Synthesis and Properties
Research has focused on the synthesis and properties of compounds structurally related to (2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol. This includes studies on the synthesis, spectroscopic, and thermal properties of related ligands and complexes (Baran, Kaya, & Turkyilmaz, 2012).
Novel Derivatives and Therapeutic Potential
Research into novel derivatives of structurally similar compounds and their potential therapeutic applications has been conducted. This includes the synthesis of new derivatives and their characterization using methods like NMR spectroscopy, exploring their potential in clinical therapeutics (Masaud et al., 2022).
properties
Product Name |
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol |
---|---|
Molecular Formula |
C23H39N3O |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C23H39N3O/c1-24-15-21(14-19-8-4-2-5-9-19)25-16-22(17-27)26-18-23(12-13-23)20-10-6-3-7-11-20/h3,6-7,10-11,19,21-22,24-27H,2,4-5,8-9,12-18H2,1H3/t21-,22+/m0/s1 |
InChI Key |
JWUMTZQBXUPHNJ-FCHUYYIVSA-N |
Isomeric SMILES |
CNC[C@H](CC1CCCCC1)NC[C@H](CO)NCC2(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CNCC(CC1CCCCC1)NCC(CO)NCC2(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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